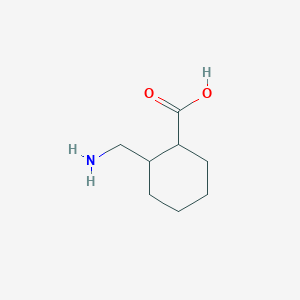
2-(Aminomethyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein that is essential for blood clotting . This compound is widely used in medical settings to reduce or prevent excessive bleeding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified . The key steps include:
Hydrogenation of Benzoic Acid: This step involves the reduction of benzoic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Aminomethylation: The cyclohexanecarboxylic acid is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: It can be reduced to form different cyclohexane derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include cyclohexene derivatives, reduced cyclohexane compounds, and various substituted cyclohexanecarboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: This compound is used in studies related to blood clotting and fibrinolysis.
Wirkmechanismus
The primary mechanism of action of 2-(Aminomethyl)cyclohexanecarboxylic acid involves its antifibrinolytic properties. It works by reversibly binding to the lysine receptor sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin clots, helping to maintain hemostasis. The compound is approximately ten times more potent than aminocaproic acid, another antifibrinolytic agent .
Vergleich Mit ähnlichen Verbindungen
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
Cyclohexanecarboxylic Acid: A precursor in the synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid.
Lysine: The natural amino acid from which this compound is derived.
Uniqueness: this compound is unique due to its high potency as an antifibrinolytic agent and its wide range of applications in medicine and industry. Its ability to effectively inhibit fibrinolysis makes it a valuable compound in the treatment of bleeding disorders and in surgical settings .
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11) |
InChI-Schlüssel |
XOISOAJGMXHXPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid](/img/structure/B13628918.png)
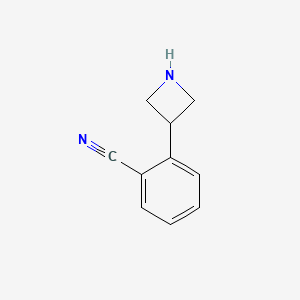
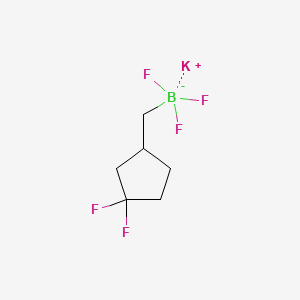

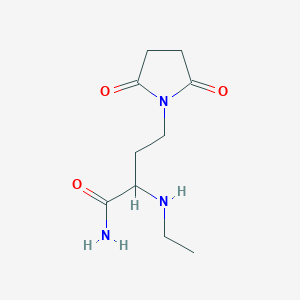
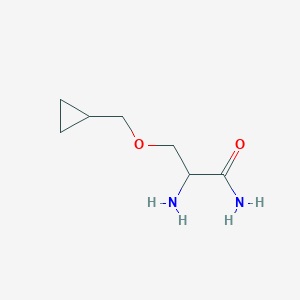

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
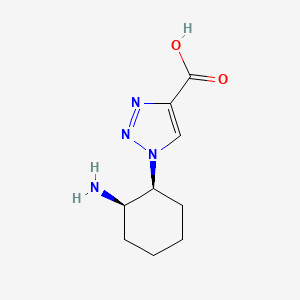
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
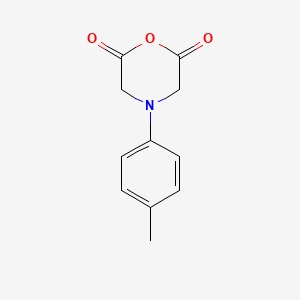
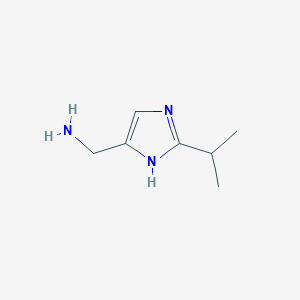
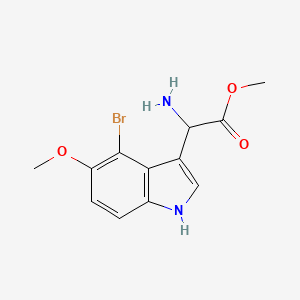
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
